2,5,6-三甲基-4-硝基-1H-1,3-苯并二氮杂环

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

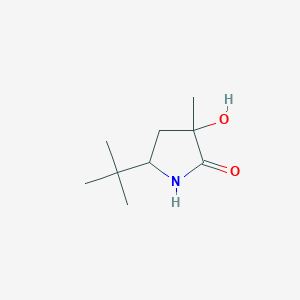

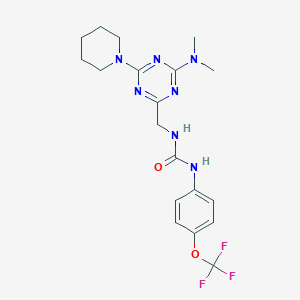

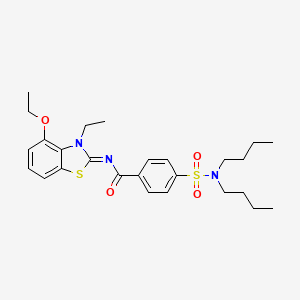

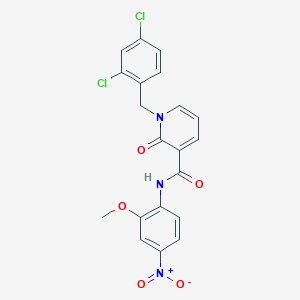

“2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole” is a chemical compound with the linear formula C10H11N3O2 . It is a derivative of benzimidazole, a type of organic compound consisting of a benzene ring fused to an imidazole ring .

Molecular Structure Analysis

The molecular structure of “2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole” is characterized by a benzimidazole core with three methyl groups and a nitro group attached. The exact positions of these groups can be determined by NMR spectroscopy .科学研究应用

Medicine

In the medical field, this compound has potential applications due to its structural similarity to benzodiazepines, which are known for their therapeutic effects. While specific uses in medicine for this exact compound are not detailed in the search results, related structures suggest possible roles in neurological treatments or as a precursor in pharmaceutical synthesis .

Agriculture

In agriculture, compounds like 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole could be used in the synthesis of pesticides or herbicides. Its nitro group might be utilized in the design of compounds targeting specific pests or diseases affecting crops .

Materials Science

Materials science could benefit from this compound in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic attributes. Its robust aromatic structure could be incorporated into polymers or coatings to improve durability .

Environmental Science

Environmental science applications may include the use of this compound as a tracer or marker in pollution studies, given its distinctive chemical signature. It could also serve as a model compound in the study of environmental degradation of similar organic molecules .

Chemical Synthesis

In chemical synthesis, 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole can be a valuable intermediate. Its reactive nitro group and stable benzodiazole core make it suitable for constructing more complex molecules, potentially serving as a building block in the synthesis of various organic compounds .

Analytical Chemistry

For analytical chemistry, this compound could be used as a standard or reference material in chromatography, mass spectrometry, or spectroscopy. Its unique structure allows for easy identification and quantification when analyzing complex mixtures .

Biochemistry

In biochemistry, the compound’s structure could interact with biological macromolecules, making it a candidate for studying protein-ligand interactions or enzyme inhibition. It might also be used in the design of probes or tags for biomolecules .

Pharmaceutical Research

Pharmaceutical research might explore the use of 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole as a scaffold for drug development. Its structure could be modified to create new compounds with potential therapeutic effects .

属性

IUPAC Name |

2,5,6-trimethyl-4-nitro-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-5-4-8-9(12-7(3)11-8)10(6(5)2)13(14)15/h4H,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUPEWYRPIWRBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=C(N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide](/img/structure/B2761647.png)

![5-((3-chloro-4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2761654.png)